(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound with a complex structure It features a thiazolidine-2,4-dione core, which is a common scaffold in medicinal chemistry, particularly in the development of antidiabetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a Knoevenagel condensation reaction between the thiazolidine-2,4-dione and an appropriate benzaldehyde derivative.
Substitution Reactions: The ethoxy, iodo, and prop-2-yn-1-yloxy groups are introduced through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The iodo group, in particular, is a good leaving group and can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the iodo group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the iodo group.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Given the thiazolidine-2,4-dione core, it may have potential as an antidiabetic agent or in the treatment of other diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The thiazolidine-2,4-dione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidine-2,4-dione derivative used as an antidiabetic drug.
Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity.
Troglitazone: An older thiazolidine-2,4-dione derivative with similar applications but withdrawn due to safety concerns.
Uniqueness
(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other thiazolidine-2,4-dione derivatives. The presence of the iodo group, in particular, could enhance its reactivity and potential for further functionalization.
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO4S/c1-4-6-22-14-11(17)7-10(8-12(14)21-5-2)9-13-15(19)18(3)16(20)23-13/h1,7-9H,5-6H2,2-3H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHXBNUBJLIHLH-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C)I)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C)I)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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